molecular formula C23H16N2O3 B6082639 5-(1,3-Benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione

5-(1,3-Benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione

Cat. No.: B6082639
M. Wt: 368.4 g/mol
InChI Key: BOUNKZWXBLFSFT-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione is a complex organic compound that features a benzoxazole ring fused to an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative.

    Formation of the Isoindole-Dione Structure: This might involve the cyclization of a phthalic anhydride derivative with an appropriate amine.

    Coupling of the Two Structures: The final step could involve coupling the benzoxazole and isoindole-dione structures under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: Reduction reactions could target the isoindole-dione structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for biological imaging or assays.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials, such as organic semiconductors or polymers.

    Electronics: Potential use in organic electronic devices due to its conjugated structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be crucial, influencing its behavior in devices.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Benzoxazol-2-yl)isoindole-1,3-dione: Lacks the dimethylphenyl group.

    2-(2,4-Dimethylphenyl)isoindole-1,3-dione: Lacks the benzoxazole ring.

Uniqueness

The presence of both the benzoxazole and dimethylphenyl groups in 5-(1,3-Benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-(2,4-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c1-13-7-10-19(14(2)11-13)25-22(26)16-9-8-15(12-17(16)23(25)27)21-24-18-5-3-4-6-20(18)28-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUNKZWXBLFSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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